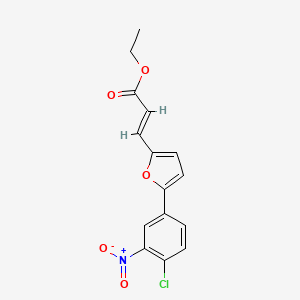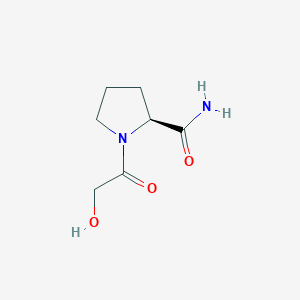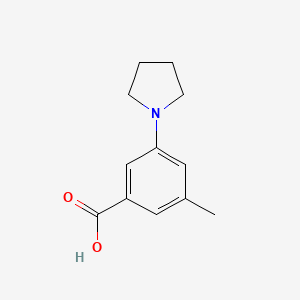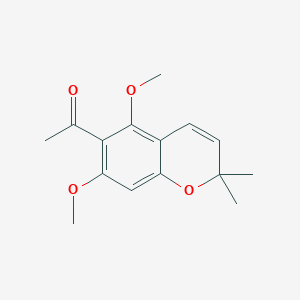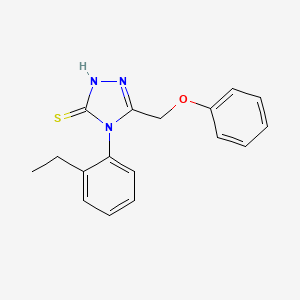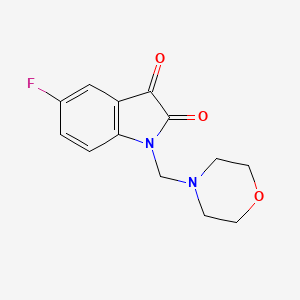
5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a fluorine atom at the 5-position of the indole ring and a morpholinomethyl group attached to the nitrogen atom, making it a unique structure with potential biological significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindoline-2,3-dione.
Morpholinomethylation: The 5-fluoroindoline-2,3-dione is then reacted with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the morpholinomethyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and morpholinomethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroindoline-2,3-dione: Lacks the morpholinomethyl group but shares the fluorine substitution.
1-(Morpholinomethyl)indoline-2,3-dione: Lacks the fluorine atom but contains the morpholinomethyl group.
Indoline-2,3-dione: The parent compound without any substitutions.
Uniqueness
5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione is unique due to the presence of both the fluorine atom and the morpholinomethyl group. This dual substitution enhances its chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H13FN2O3 |
|---|---|
Poids moléculaire |
264.25 g/mol |
Nom IUPAC |
5-fluoro-1-(morpholin-4-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C13H13FN2O3/c14-9-1-2-11-10(7-9)12(17)13(18)16(11)8-15-3-5-19-6-4-15/h1-2,7H,3-6,8H2 |
Clé InChI |
HTLCYKJJLPAUGX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CN2C3=C(C=C(C=C3)F)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


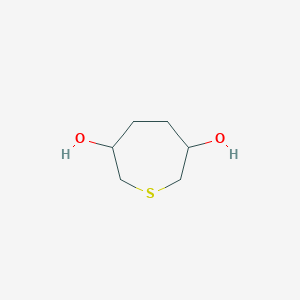
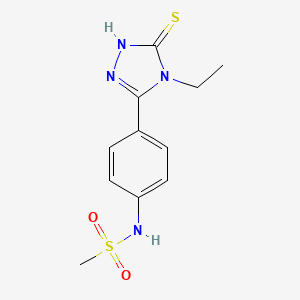


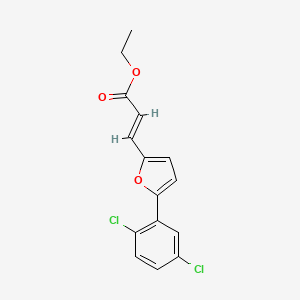
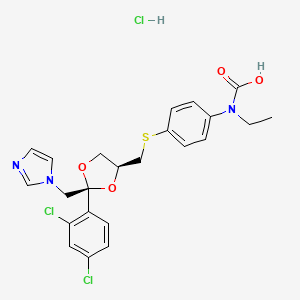

![4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11765979.png)
